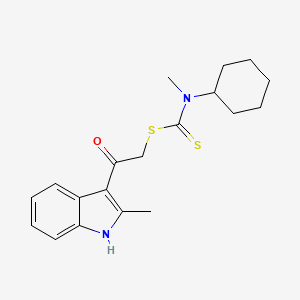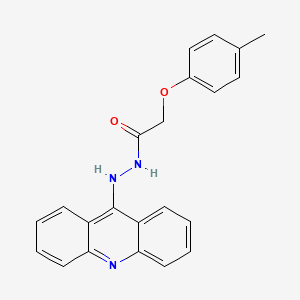
1-(3-Ethoxypropyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮是一种化学化合物,其结构独特,包含乙氧基丙基基团、呋喃甲基基团和三嗪烷-2-硫酮核心。
准备方法
合成路线和反应条件
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮的合成通常涉及在受控条件下使用合适的起始原料进行反应。一种常见的方法是在碱(如三乙胺)存在下,使 3-乙氧基丙胺与 2-呋喃甲基异硫氰酸酯反应。反应在室温下在有机溶剂(如二氯甲烷)中进行。然后使用标准技术(如柱色谱法)纯化产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件(如温度、压力和溶剂选择)可以进一步提高合成的可扩展性。
化学反应分析
反应类型
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)氧化,形成相应的亚砜或砜。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,生成相应的胺。
取代: 亲核取代反应可以在乙氧基丙基或呋喃甲基基团上发生,导致形成新的衍生物。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾;通常在室温或略微升高的温度下在水性或有机溶剂中进行。
还原: 氢化铝锂、硼氢化钠;反应通常在惰性气氛下在无水溶剂(如乙醚或四氢呋喃)中进行。
取代: 亲核试剂,如醇盐或胺;反应在极性溶剂(如二甲基亚砜或乙腈)中进行,在室温下或回流条件下进行。
形成的主要产物
氧化: 亚砜、砜
还原: 胺
取代: 取决于所用亲核试剂的各种取代衍生物
科学研究应用
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元,并用作各种有机转化的试剂。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发和设计。
工业: 用于生产特种化学品和材料,如聚合物和涂料。
作用机制
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而起作用,从而调节其活性。例如,它可能抑制参与微生物生长的某些酶的活性,从而导致其抗菌作用。此外,该化合物的结构使其能够与细胞成分相互作用,可能破坏细胞过程并导致其抗癌特性。
相似化合物的比较
类似化合物
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-酮: 类似的结构,但三嗪烷环中用氧原子代替了硫原子。
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫醚: 类似的结构,但硫原子的氧化态不同。
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硒酮: 类似的结构,但用硒代替了硫。
独特性
1-(3-乙氧基丙基)-5-(2-呋喃甲基)-1,3,5-三嗪烷-2-硫酮由于其功能基团的特定组合以及三嗪烷环中存在硫原子而具有独特性。这种独特的结构赋予了独特的化学和生物学特性,使其成为各种应用中的宝贵化合物。
属性
分子式 |
C13H21N3O2S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC 名称 |
1-(3-ethoxypropyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H21N3O2S/c1-2-17-7-4-6-16-11-15(10-14-13(16)19)9-12-5-3-8-18-12/h3,5,8H,2,4,6-7,9-11H2,1H3,(H,14,19) |
InChI 键 |
NJGVYWHERVNLNN-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCN1CN(CNC1=S)CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11590844.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590875.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590881.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11590884.png)


![2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11590905.png)
![(5Z)-3-cyclohexyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11590915.png)
![(5Z)-3-ethyl-5-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11590929.png)
![Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590931.png)
![3-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B11590934.png)
